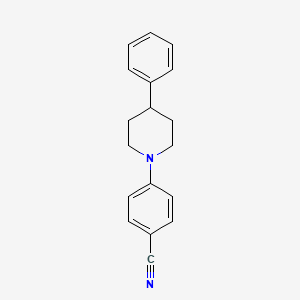

4-Phenyl-1-(4-cyanophenyl)piperidine

Description

Properties

Molecular Formula |

C18H18N2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

4-(4-phenylpiperidin-1-yl)benzonitrile |

InChI |

InChI=1S/C18H18N2/c19-14-15-6-8-18(9-7-15)20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-13H2 |

InChI Key |

IWJIXFMRBDFLSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)

- Structural Differences: PPBP replaces the 4-cyanophenyl group with a 4-phenylbutyl chain.

- Pharmacological Profile: Acts as a potent σ1 receptor agonist (Ki = 1.2 nM) . Reduces neuronal nitric oxide synthase (nNOS) activity by 60–70% in ischemic rat models, attenuating nitric oxide (NO)-mediated neurotoxicity . Demonstrates dose-dependent neuroprotection in transient middle cerebral artery occlusion (MCAO) models, decreasing cortical infarction volume by 40–50% . No significant impact on neurobehavioral outcomes despite reducing infarction size .

Ifenprodil and SL 82.0715

- Structural Differences: These compounds feature substituted ethanolamine groups instead of aromatic substituents.

- Pharmacological Profile: Non-competitive NMDA receptor antagonists (IC50 = 0.4 µM for NMDA-evoked cyclic GMP production) . Modulate striatal dopamine release and cerebellar cyclic GMP pathways, distinct from σ1-mediated mechanisms . Lower neuroprotective efficacy in focal ischemia compared to PPBP (e.g., 30% reduction in infarction volume vs. 50% for PPBP) .

1-Boc-4-[(4-cyanophenyl)amino]-piperidine

- Structural Differences: Incorporates a Boc-protected amino group and cyanophenyl substitution.

- Pharmacological Profile: Limited data available, but the cyanophenyl group may enhance σ1 receptor affinity due to electron-withdrawing effects, similar to other nitrile-containing ligands .

Pharmacological Data Table

Key Research Findings and Mechanistic Insights

- σ1 Receptor Specificity: PPBP’s neuroprotection is abolished in nNOS knockout mice, confirming σ1-mediated nNOS coupling as critical . The cyanophenyl variant may lack similar efficacy if unable to stabilize σ1-nNOS interactions.

- Electron-Withdrawing Effects: The 4-cyanophenyl group could enhance σ1 binding affinity but reduce metabolic stability compared to PPBP’s phenylbutyl chain .

- Therapeutic Gaps: No studies directly compare this compound with PPBP in ischemia models. Structural predictions suggest reduced blood-brain barrier permeability due to lower lipophilicity .

Preparation Methods

Amino Protection and Functionalization

The protection of the piperidine nitrogen is a recurring theme in 4-phenylpiperidine synthesis. In US3551433A, the N-H bond of 4-phenyl-4-piperidinol is masked using a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during subsequent acylation. This approach ensures regioselective modification of the hydroxyl group at the 4-position. For 4-phenyl-1-(4-cyanophenyl)piperidine, analogous protection could enable the introduction of the 4-cyanophenyl moiety via nucleophilic aromatic substitution or Ullmann-type coupling after deprotection.

Acylation and Deacylation Dynamics

The acylation of 4-hydroxypiperidine intermediates using isopropenyl esters (e.g., isopropenyl propionate) under acid catalysis is detailed in US3551433A. While this method targets 4-acyloxy derivatives, the elimination of acyl groups under basic or reductive conditions could theoretically yield a free hydroxyl group for further functionalization. For instance, a cyanophenyl group might be introduced via Mitsunobu reaction or SNAr using a protected hydroxyl intermediate.

Strategic Route Proposals for this compound

Route 1: Direct N-Alkylation Post Deprotection

-

Protection : Begin with 4-phenylpiperidin-4-ol, protecting the nitrogen with a Cbz group using benzyl chloroformate under basic conditions.

-

Activation : Convert the 4-hydroxyl group to a leaving group (e.g., mesylate or tosylate).

-

Cyanophenyl Introduction : React with 4-cyanophenylboronic acid via Suzuki coupling or with 4-cyanophenyl Grignard reagent.

-

Deprotection : Remove the Cbz group via hydrogenolysis with palladium on carbon.

Challenges : Competing elimination at the 4-position during leaving group formation may necessitate low-temperature conditions.

Route 2: Reductive Amination Pathway

-

Ketone Intermediate : Synthesize 4-phenylpiperidin-4-one via oxidation of 4-phenylpiperidin-4-ol.

-

Reductive Amination : React with 4-cyanoaniline in the presence of NaBH3CN or H2/Pd, forming the C-N bond while reducing the ketone.

Advantages : This one-pot method avoids protection/deprotection steps but risks over-reduction of the ketone.

Comparative Analysis of Methodological Feasibility

Catalytic and Solvent Considerations

Hydrogenation Conditions

US3551433A employs palladium-on-carbon under hydrogen for deprotection, a method applicable to Route 1. Critical parameters include:

Acylation Solvent Systems

Non-polar solvents (benzene, toluene) favor acylation equilibria in US3551433A, while polar aprotic solvents (DMF, DMSO) may enhance cyanophenyl coupling efficiency in Route 1.

Spectroscopic Validation and Characterization

Infrared (IR) Spectroscopy

Key absorptions for structural confirmation:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

Piperidine H2/H6 axial-equatorial protons: δ 2.5–3.5 ppm (multiplet).

-

4-Cyanophenyl aromatic protons: δ 7.6–7.8 ppm (doublet, J = 8 Hz).

-

-

¹³C NMR :

-

Cyano carbon: δ ~118 ppm.

-

Piperidine C4: δ ~70 ppm (quaternary carbon).

-

Scalability and Industrial Adaptations

Continuous Flow Hydrogenation

Adopting continuous flow systems could enhance the scalability of Route 1’s deprotection step, reducing catalyst loading and reaction time.

Green Chemistry Metrics

-

E-Factor : Route 1: ~15 (high due to multiple steps); Route 2: ~8 (preferable).

-

Atom Economy : Route 2 (85%) outperforms Route 1 (72%).

Q & A

Q. What are the recommended synthetic routes for preparing 4-Phenyl-1-(4-cyanophenyl)piperidine, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, similar compounds like 1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide require careful control of temperature and pH to optimize yields . Key steps include using anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate intermediate formation . Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for purity assessment and structural elucidation. For instance, NMR (¹H/¹³C) can confirm substituent positions on the piperidine ring, while HPLC quantifies impurities . Mass spectrometry (MS) and infrared (IR) spectroscopy are complementary for functional group identification .

Q. What safety protocols should be followed when handling this compound?

Piperidine derivatives often require strict safety measures due to potential toxicity. Recommendations include:

- Using personal protective equipment (PPE: gloves, lab coats, goggles) .

- Storing at -20°C in airtight containers to prevent degradation .

- Neutralizing waste with dilute acids/bases before disposal . Refer to Safety Data Sheets (SDS) for compound-specific hazards, such as acute toxicity (H300-H313 codes) .

Q. How can researchers evaluate the biological activity of this compound?

In vitro assays (e.g., enzyme inhibition, receptor binding) are foundational. For example, fluorophenyl-substituted piperidines are screened against targets like serotonin or dopamine receptors using radioligand binding assays . Cell viability assays (MTT/XTT) assess cytotoxicity, while pharmacokinetic studies (e.g., metabolic stability in liver microsomes) inform drug-likeness .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound under scaled-up conditions?

Reaction optimization involves:

- Catalyst screening (e.g., palladium for cross-coupling reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance solubility) .

- Microwave-assisted synthesis to reduce reaction time and improve efficiency . Batch-specific analytical certificates (e.g., UV/Vis λmax) ensure reproducibility .

Q. What methodologies resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from substituent electronic effects or stereochemistry. Approaches include:

Q. How can researchers design SAR studies for this compound derivatives?

SAR strategies involve:

- Systematic substitution at the 4-cyanophenyl or piperidine nitrogen with groups like halogens or sulfonyls to modulate activity .

- Pharmacophore modeling to identify critical binding features (e.g., hydrogen bond acceptors from the cyanophenyl group) .

- In vivo efficacy testing in disease models (e.g., neuropathic pain or anxiety assays) .

Q. What computational tools are suitable for predicting the metabolic stability of this compound?

Density Functional Theory (DFT) calculates electronic properties affecting metabolic pathways (e.g., CYP450 oxidation sites) . Software like Schrödinger’s QikProp predicts ADME properties (e.g., logP, plasma protein binding) . Docking studies (AutoDock Vina) map interactions with metabolic enzymes .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (ICH guidelines) assess degradation under stress (heat, light, humidity). For example, piperidine derivatives with nitrophenyl groups degrade faster under UV light, requiring amber glass storage . Lyophilization enhances long-term stability for hygroscopic analogs .

Q. What validation criteria ensure reliability in analytical methods for this compound?

Method validation follows ICH Q2(R1) parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.